molecular formula C11H14ClN2O2- B11716845 N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate

N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate

Katalognummer: B11716845
Molekulargewicht: 241.69 g/mol
InChI-Schlüssel: BMGCZDJVOGJUAE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a carbamate functional group. This compound is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-chloro-4-methylpyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane and methylene chloride . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:

Wirkmechanismus

The mechanism of action of N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It can form coordination bonds with transition metals, participate in catalytic reactions, and undergo various organic transformations . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C11H14ClN2O2-

Molekulargewicht

241.69 g/mol

IUPAC-Name

N-tert-butyl-N-(5-chloro-4-methylpyridin-3-yl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(12)5-13-6-9(7)14(10(15)16)11(2,3)4/h5-6H,1-4H3,(H,15,16)/p-1

InChI-Schlüssel

BMGCZDJVOGJUAE-UHFFFAOYSA-M

Kanonische SMILES

CC1=C(C=NC=C1N(C(=O)[O-])C(C)(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.